2-Fluoren-9-ylidenemethylthiophene

説明

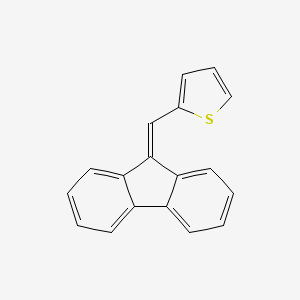

2-Fluoren-9-ylidenemethylthiophene is a chemical compound with the molecular formula C18H12S. It is a derivative of thiophene, a five-membered aromatic heterocycle containing sulfur. This compound is known for its unique structure, which combines the properties of fluorene and thiophene, making it a subject of interest in various fields of scientific research .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoren-9-ylidenemethylthiophene typically involves the reaction of fluorene derivatives with thiophene. One common method includes the use of a palladium-catalyzed cross-coupling reaction, where fluorene is functionalized with a suitable leaving group (e.g., bromine) and then coupled with a thiophene derivative under specific conditions . The reaction conditions often involve the use of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF), with the reaction being carried out at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .

化学反応の分析

Types of Reactions

2-Fluoren-9-ylidenemethylthiophene undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Bromine in acetic acid for halogenation; concentrated sulfuric acid for sulfonation.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and various substituted thiophene derivatives, depending on the reagents and conditions used .

科学的研究の応用

While a comprehensive article with detailed data tables and case studies focusing solely on the applications of "2-Fluoren-9-ylidenemethylthiophene" is not available within the provided search results, the available literature does offer some insights into its synthesis, properties, and potential applications.

Synthesis and Properties:

- 2-(9H-Fluoren-9-ylidenemethyl)thiophene can be synthesized with a good yield (80%) through a modified phase-transfer-catalyzed condensation of fluorene with thiophene-2-carbaldehyde .

- Research has explored the synthesis, spectral measurements, and theoretical study of 2-((9H-fluoren-9-ylidene)methyl)thiophene, along with other related compounds . The electron absorption and fluorescence spectra of these molecules have been measured in polymer matrix and solution .

- The atomic numbering scheme of 2-(9H-fluoren-9-ylidenemethyl)thiophene has been established, aiding in its characterization and study .

Potential Applications:

- Building block for other compounds: 2-(9H-Fluoren-9-ylidenemethyl)thiophene is related to fluorene, and is used in the preparation of Schiff bases, which have reported applications for a variety of diseases, such as anti-microbial and anti-cancer treatments .

- Non-linear optics: Research has also been done on related compounds regarding their spectral measurements, and potential in non-linear optics .

- Polyphenol-containing nanoparticles: Polyphenols, which have structural similarities to fluorene derivatives, have attracted attention for their antioxidation, anticancer activity, and universal adherent affinity, showing promise in creating nanoassemblies for bioimaging, therapeutic delivery, and other biomedical applications .

- Phenolic-enabled nanotechnology (PEN): Phenols, ubiquitous in nature, have gained attention for their unique physiochemical properties and widespread industrial use. Their accessibility, versatile reactivity, and relative biocompatibility have catalyzed research in PEN, particularly for biomedical applications, including biosensing, bioimaging, and disease treatment .

- Flavonoids: Flavonoids, which contains polyphenolic compounds, have been studied for their wide biological applications, and have demonstrated anti-inflammatory, antitumor, antiviral, and cardiovascular effects . Cocoa polyphenols, mainly flavanols, can modify risk factors for chronic human conditions, such as unresolved inflammation, high blood pressure, dyslipidemia, insulin resistance, and other oxidative stress-related conditions .

作用機序

The mechanism of action of 2-Fluoren-9-ylidenemethylthiophene involves its interaction with specific molecular targets and pathways. In organic electronics, the compound’s conjugated system allows for efficient charge transport, making it suitable for use in semiconductors and photovoltaic devices. In biological systems, its mechanism may involve the inhibition of specific enzymes or interaction with cellular membranes, leading to its observed biological activities .

類似化合物との比較

Similar Compounds

- 2-Fluoren-9-ylidenemethylbenzothiophene

- 2-Fluoren-9-ylidenemethylselenophene

- 2-Fluoren-9-ylidenemethylfuran

Uniqueness

Compared to similar compounds, 2-Fluoren-9-ylidenemethylthiophene stands out due to its unique combination of fluorene and thiophene properties. This combination imparts distinct electronic and optical characteristics, making it particularly valuable in the fields of organic electronics and photovoltaics .

生物活性

2-Fluoren-9-ylidenemethylthiophene is a compound that has garnered attention for its potential biological activities, particularly in the realms of antimicrobial and anti-inflammatory properties. This article will delve into its synthesis, biological effects, mechanisms of action, and relevant case studies.

Synthesis of this compound

The synthesis of this compound typically involves palladium-catalyzed cross-coupling reactions. One common method includes the functionalization of fluorene derivatives followed by coupling with thiophene derivatives. This process can be optimized using continuous flow reactors to enhance yield and purity while adhering to green chemistry principles.

Antimicrobial Properties

Recent studies have evaluated the antimicrobial efficacy of this compound against various multidrug-resistant bacterial strains. In a specific study, several synthesized derivatives were tested against Gram-positive and Gram-negative bacteria, including strains resistant to multiple drugs. The results indicated that while some derivatives exhibited minimal inhibition concentrations lower than 256 mg/mL, they did not show significant activity against resistant pathogens such as Klebsiella pneumoniae and Pseudomonas aeruginosa .

The biological activity of this compound is likely mediated through its interaction with cellular targets. The compound's structure allows for effective binding to various enzymes or receptors involved in inflammatory processes or microbial resistance mechanisms. This interaction may lead to altered cellular responses, contributing to its observed biological effects .

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| 2-Fluoren-9-ylidenemethylbenzothiophene | Limited antimicrobial activity | Similar electronic properties due to fluorene thiophene structure |

| 2-Fluoren-9-ylidenemethylselenophene | Potentially higher antimicrobial activity | Selenium substitution may enhance biological interactions |

| 2-Fluoren-9-ylidenemethylfuran | Moderate anti-inflammatory effects | Furan ring adds different electronic characteristics |

Case Studies

- Antimicrobial Evaluation : A study published in MDPI evaluated various derivatives of this compound against drug-resistant bacteria. Despite the lack of significant activity against certain pathogens, the study highlighted the need for further research into structural modifications that could enhance antimicrobial efficacy .

- Inflammation Model : Another investigation focused on the anti-inflammatory potential of related thiophene compounds, suggesting that modifications in the thiophene ring could lead to improved biological activity. While specific data on this compound was not provided, this study underscores the importance of structural analysis in understanding biological mechanisms.

特性

IUPAC Name |

2-(fluoren-9-ylidenemethyl)thiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12S/c1-3-9-16-14(7-1)15-8-2-4-10-17(15)18(16)12-13-6-5-11-19-13/h1-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXFBPSLHTWGNSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3C2=CC4=CC=CS4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40650144 | |

| Record name | 2-[(9H-Fluoren-9-ylidene)methyl]thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40650144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

843638-98-2 | |

| Record name | 2-[(9H-Fluoren-9-ylidene)methyl]thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40650144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。